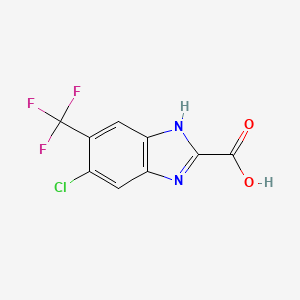![molecular formula C11H18O B12940231 Bicyclo[3.3.3]undecan-3-one](/img/structure/B12940231.png)
Bicyclo[3.3.3]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[333]undecan-3-one is an organic compound with the molecular formula C₁₁H₁₈O It is a bicyclic ketone, characterized by a unique structure where three carbon atoms form a bridge between two cyclohexane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.3.3]undecan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of bicyclic precursors. The use of metal catalysts like palladium or platinum can facilitate the hydrogenation process, leading to the formation of the desired ketone.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.3.3]undecan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bicyclo[3.3.3]undecan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Bicyclo[3.3.3]undecan-3-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The compound’s bicyclic structure also influences its reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.3]undecane: A similar bicyclic compound without the ketone group.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Bicyclo[3.2.1]octane: A bicyclic compound with a smaller ring system.
Uniqueness
Bicyclo[3.3.3]undecan-3-one is unique due to its ketone functionality combined with a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C11H18O |
|---|---|
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
bicyclo[3.3.3]undecan-3-one |
InChI |
InChI=1S/C11H18O/c12-11-7-9-3-1-4-10(8-11)6-2-5-9/h9-10H,1-8H2 |
Clé InChI |
SXVPLPQPJREGKS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCC(C1)CC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12940187.png)







